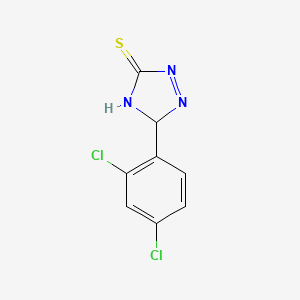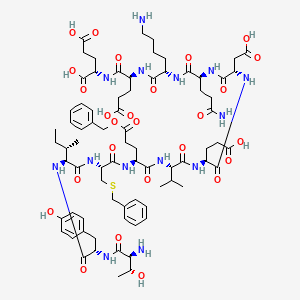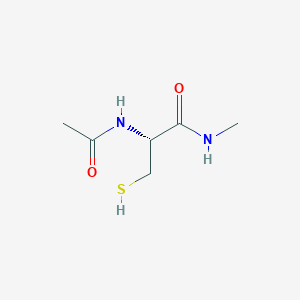
Ac-Cys-NHMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This method involves the use of an E2 small ubiquitin-like modifier-conjugating enzyme, Ubc9, to conjugate peptide thioesters containing a C-terminal ubiquitin-derived sequence to a lysine residue located in a recognition sequence on a protein via an isopeptide bond . The reaction conditions are mild and specific, making it suitable for site-specific modification of proteins .
Industrial Production Methods
The industrial production of Ac-Cys-NHMe typically involves the same chemoenzymatic approach as described above. The process is scalable and can be optimized for large-scale production by adjusting the concentration of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ac-Cys-NHMe undergoes various types of chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: Disulfides formed from this compound can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated thiols
Scientific Research Applications
Ac-Cys-NHMe has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Facilitates site-specific modification of proteins, enabling the study of protein function and interactions.
Industry: Used in the production of biochemical probes and engineered proteins for various industrial applications
Mechanism of Action
Ac-Cys-NHMe exerts its effects through the formation of reactive peptide thioesters, which serve as substrates for the Ubc9 enzyme. This enzyme catalyzes the conjugation of the thioester to a lysine residue on a target protein, forming an isopeptide bond. This site-specific modification allows for the attachment of biochemical probes or the engineering of proteins for specific functions .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine (NAC): A well-known antioxidant that also contains a thiol group.
Cysteine: A natural amino acid with a thiol group.
Glutathione: A tripeptide containing cysteine, known for its antioxidant properties
Uniqueness
Ac-Cys-NHMe is unique due to its ability to facilitate site-specific protein modification through the LACE technique. This specificity and versatility make it a valuable tool in biochemical research and industrial applications .
Properties
CAS No. |
10061-65-1 |
|---|---|
Molecular Formula |
C6H12N2O2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-4(9)8-5(3-11)6(10)7-2/h5,11H,3H2,1-2H3,(H,7,10)(H,8,9)/t5-/m0/s1 |
InChI Key |
RAHKYMLIVZZMIH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)NC |
Canonical SMILES |
CC(=O)NC(CS)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


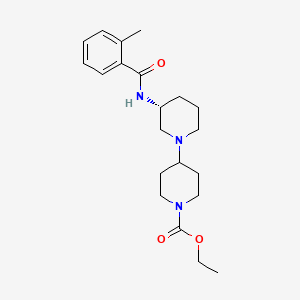
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
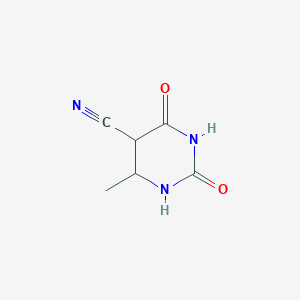
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)

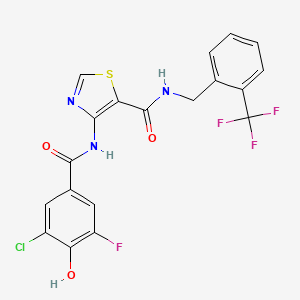

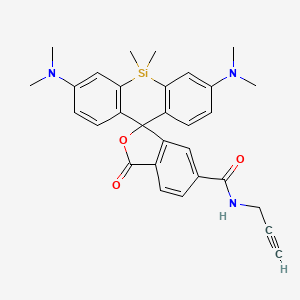
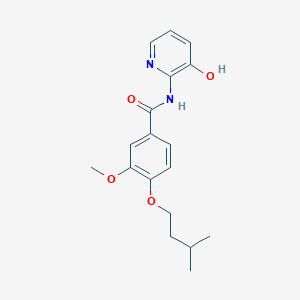

![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
